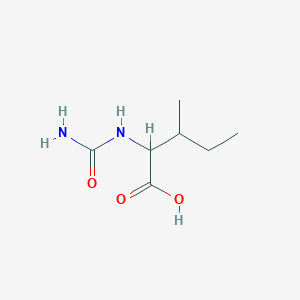

3-Methyl-2-ureido-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-3-4(2)5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXURSAQTBIXUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-19-1 | |

| Record name | (2S,3S)-2-(carbamoylamino)-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Branched Chain Amino Acid Analogues

Branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, are essential amino acids characterized by their non-linear aliphatic side-chains. nih.govnih.gov These molecules are fundamental building blocks for proteins and play critical roles in metabolic regulation, energy production, and cellular signaling pathways. nih.govmdpi.com In mammals, BCAAs are not synthesized de novo and must be obtained from dietary sources, making their metabolic pathways crucial for physiological homeostasis. nih.gov

3-Methyl-2-ureido-pentanoic acid is a structural analogue of the BCAA isoleucine, whose systematic name is 2-amino-3-methylpentanoic acid. In this analogue, the alpha-amino group of isoleucine is replaced by a ureido group (-NH-C(O)-NH-). This modification creates a molecule that can mimic the parent amino acid in size and shape, potentially allowing it to interact with biological systems that recognize or process BCAAs, such as enzymes and transport proteins. springermedizin.de The creation of such analogues is a common strategy in medicinal chemistry and chemical biology to probe biological processes, modulate enzyme activity, or develop new therapeutic agents. nih.gov The synthesis of BCAA analogues is a focus of research aimed at creating compounds with specific biological activities, leveraging the unique metabolic and signaling roles of the parent amino acids. nih.gov

Significance of Ureido Linkages in Chemical Biology and Medicinal Chemistry

The ureido linkage is a valuable functional group in the design of bioactive molecules due to its specific stereoelectronic properties. It is characterized by its ability to act as an effective hydrogen bond donor and, to a lesser extent, an acceptor. This allows ureido-containing compounds to form strong and specific interactions with biological targets like enzyme active sites, often mimicking or replacing peptide bonds. ontosight.ainih.gov

In the field of medicinal chemistry, the incorporation of a ureido group has been explored for a variety of purposes:

Enzyme Inhibition: Ureido-containing compounds have been investigated as inhibitors for various enzymes. For instance, derivatives have shown inhibitory activity against carbonic anhydrases, which are targets for treating a range of conditions. nih.govtandfonline.com The ureido moiety can participate in key binding interactions within the enzyme's active site, leading to potent inhibition.

Modulation of Biological Activity: The replacement of other functional groups with a ureido linkage can alter a molecule's polarity and binding capabilities, which can enhance biological effects. researchgate.net This strategy has been used in the development of compounds with potential anticancer and anti-inflammatory properties. ontosight.aiontosight.ai

Bioisosteric Replacement: The ureido group can serve as a bioisostere for amide or ester groups. This substitution can improve a compound's metabolic stability and pharmacokinetic profile. ontosight.ai

Structural Scaffolding: The ureido bond can introduce a degree of rigidity and a specific conformational preference into a molecule, which can be advantageous for optimizing binding to a biological target. In non-ribosomal peptide synthesis, the formation of a ureido linkage between two amino acids can reverse the polarity of the peptide chain, introducing structural diversity. nih.gov

Research has demonstrated that the ureido linkage is a key component in compounds designed to target specific proteins, such as VEGFR-2 in cancer therapy and penicillin-binding proteins in bacteria. ontosight.ai

Biochemical Pathways and Enzymology Involving Ureido Pentanoic Acid Analogues

Metabolic Interconnections with Branched-Chain Amino Acid (BCAA) Metabolism

The metabolism of ureido pentanoic acid analogues is intrinsically linked to the synthesis and degradation pathways of the essential branched-chain amino acids: leucine (B10760876), isoleucine, and valine. nih.govmdpi.com These pathways are fundamental for protein synthesis, energy production, and signaling processes within the cell. nih.gov The core of this connection lies in the structural similarity of the analogues to the BCAAs and their metabolic intermediates, the branched-chain alpha-keto acids (BCKAs).

The compound 3-Methyl-2-ureido-pentanoic acid is also known as N-Carbamyl-L-isoleucine, indicating it is a derivative of the amino acid isoleucine. chem960.com The metabolic pathways for BCAAs are highly conserved across various organisms, from bacteria to humans. wikipedia.orgwikipedia.org

Biosynthesis: In plants and microorganisms, isoleucine and valine are synthesized from precursors like pyruvate (B1213749) and alpha-ketobutyrate through a series of enzymatic steps. wikipedia.orgmdpi.comwikipedia.org This pathway is not present in animals, which must obtain BCAAs from their diet. wikipedia.orgwikipedia.org The final step in the biosynthesis of BCAAs is a transamination reaction where an amino group is added to the corresponding branched-chain α-keto acid. mdpi.com

Catabolism: The breakdown of BCAAs is a critical process in all tissues. nih.govnih.gov The initial and reversible step is the removal of the amino group, a reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAA into its corresponding BCKA. nih.govmdpi.com For example, isoleucine is converted to (S)-3-methyl-2-oxopentanoate. nih.govresearchgate.net This BCKA then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing it to further degradation that ultimately yields products like acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle for energy production. nih.govmdpi.comwikipedia.org

Ureido pentanoic acid analogues, by mimicking the structure of BCAAs, can potentially interact with the enzymes of both biosynthesis and catabolism, thereby influencing these pathways.

Ureido pentanoic acid analogues are structurally derived from their corresponding amino acids, which in turn are directly related to branched-chain alpha-keto acids (BCKAs) through transamination. The specific keto acid precursor for this compound is 3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid or KMV). nih.govresearchgate.netgenome.jp

This relationship is central to BCAA metabolism:

Isoleucine is reversibly transaminated to 3-methyl-2-oxopentanoic acid . rupahealth.comhmdb.ca

Leucine is reversibly transaminated to α-ketoisocaproate (KIC). mdpi.comresearchgate.net

Valine is reversibly transaminated to α-ketoisovalerate (KIV). mdpi.comresearchgate.netnih.gov

The formation of a ureido derivative like this compound involves the modification of the amino group of the parent amino acid, isoleucine. This structural alteration, particularly the replacement of the amino group with a ureido group, can significantly change its chemical properties and its interaction with metabolic enzymes. ontosight.aiontosight.ai

The balance of amino acids, or homeostasis, is tightly regulated. The introduction of ureido pentanoic acid analogues can perturb this delicate equilibrium. wikipedia.orgcore.ac.uk Chronic elevation of BCAAs and their related metabolites is associated with metabolic diseases. nih.gov

Enzyme Systems and Their Interactions with Ureido Derivatives

The enzymes of the BCAA pathways are primary targets for interaction with ureido pentanoic acid analogues. The specific nature of this interaction—whether as a substrate, inhibitor, or modulator—depends on the enzyme and the precise structure of the analogue.

Branched-Chain Amino Acid Aminotransferases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination between BCAAs and their corresponding BCKAs. frontiersin.orgnih.gov This reaction is a critical control point, directing BCAAs toward either protein synthesis or catabolic degradation. mdpi.comfrontiersin.org Eukaryotic cells have two main isoforms: a mitochondrial (BCATm) and a cytosolic (BCATc) form, which have different metabolic roles. nih.govnih.gov

Given that ureido derivatives like this compound are analogues of amino acids, BCATs are a logical point of interaction. core.ac.ukchemspider.com Research into various ureido compounds suggests they can act as enzyme inhibitors. ontosight.aigoogle.com The ureido group can participate in interactions like hydrogen bonding within an enzyme's active site, potentially blocking the binding of the natural substrate. ontosight.ai Therefore, it is plausible that this compound and similar analogues could act as competitive inhibitors of BCATs, interfering with the normal transamination of isoleucine, leucine, and valine.

While BCATs are involved in both the synthesis and breakdown of BCAAs, KARI and DHAD are enzymes primarily associated with the biosynthesis pathway in plants and microorganisms. mdpi.comwikipedia.org

Ketol-Acid Reductoisomerase (KARI): This is the second enzyme in the BCAA biosynthesis pathway. mdpi.comuq.edu.au It catalyzes two crucial steps: an Mg(II)-dependent alkyl migration and an NADPH-dependent reduction of an α-keto acid precursor to form an α,β-dihydroxy acid. mdpi.comebi.ac.uk Because of its essential role and absence in animals, KARI is an attractive target for the development of antimicrobial agents and herbicides. uq.edu.aunih.govnih.gov

Dihydroxy-Acid Dehydratase (DHAD): DHAD is the third enzyme in the pathway, catalyzing the dehydration of the α,β-dihydroxy acids produced by KARI to form the final branched-chain α-keto acids (e.g., 3-methyl-2-oxopentanoate). wikipedia.orgnih.govuniprot.org This enzyme contains an iron-sulfur cluster essential for its catalytic activity and is also considered a target for antimicrobial drug development. nih.govebi.ac.uk

Ureido pentanoic acid analogues would not be direct substrates for KARI or DHAD, as these enzymes act on earlier intermediates in the biosynthesis pathway. However, the study of inhibitors of these enzymes is an active area of research. uq.edu.aunih.gov Understanding the entire pathway is crucial, as the products of DHAD are the direct keto-acid precursors related to compounds like this compound.

Data Tables

Table 1: Key Enzymes in Branched-Chain Amino Acid Metabolism

| Enzyme | Abbreviation | EC Number | Function | Relevance to Ureido Analogues |

|---|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase | BCAT | 2.6.1.42 | Catalyzes the reversible transamination between BCAAs and their corresponding α-keto acids. wikipedia.orgnih.gov | Potential direct interaction as inhibitors or substrates due to structural similarity to BCAAs. ontosight.aigoogle.com |

| Ketol-Acid Reductoisomerase | KARI | 1.1.1.86 | A key enzyme in BCAA biosynthesis; catalyzes the formation of α,β-dihydroxy acid precursors. mdpi.comebi.ac.uk | Indirect relevance; part of the pathway that produces the parent compounds of ureido analogues. uq.edu.au |

Table 2: Compounds Mentioned in Article

| Compound Name | Type | Role/Significance |

|---|---|---|

| This compound | Ureido Pentanoic Acid Analogue | The central compound of this article; an analogue of isoleucine (N-Carbamyl-L-isoleucine). chem960.com |

| Isoleucine | Branched-Chain Amino Acid (BCAA) | Essential amino acid; precursor to 3-methyl-2-oxopentanoic acid. nih.govwikipedia.org |

| Leucine | Branched-Chain Amino Acid (BCAA) | Essential amino acid; precursor to α-ketoisocaproate. nih.govmdpi.com |

| Valine | Branched-Chain Amino Acid (BCAA) | Essential amino acid; precursor to α-ketoisovalerate. nih.govmdpi.com |

| 3-methyl-2-oxopentanoic acid | Branched-Chain α-Keto Acid (BCKA) | The keto acid of isoleucine; metabolic intermediate. nih.govresearchgate.net |

| α-ketoisocaproate | Branched-Chain α-Keto Acid (BCKA) | The keto acid of leucine; metabolic intermediate. researchgate.net |

| α-ketoisovalerate | Branched-Chain α-Keto Acid (BCKA) | The keto acid of valine; metabolic intermediate. researchgate.net |

| Acetyl-CoA | Metabolite | A product of BCAA catabolism; enters the Krebs cycle. nih.govwikipedia.org |

| Propionyl-CoA | Metabolite | A product of isoleucine and valine catabolism. nih.govwikipedia.org |

| Pyruvate | Metabolite | A precursor for BCAA biosynthesis in plants/microorganisms. wikipedia.org |

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation by Ureido-Based Compounds

Ureido-based compounds, including analogues of this compound, have been the subject of numerous studies investigating their interactions with enzymes and receptors. These interactions are often characterized by a high degree of specificity and can lead to potent inhibition or modulation of biological activity.

One of the primary mechanisms of enzyme inhibition by ureido compounds is competitive inhibition. This occurs when the ureido-containing molecule binds to the active site of an enzyme, preventing the natural substrate from binding. For instance, various ureido-substituted benzenesulfonamides have been shown to be effective inhibitors of carbonic anhydrases (CAs). researchgate.netnih.gov The ureido group in these compounds often forms key hydrogen bonds and other interactions with residues in the enzyme's active site, contributing to their inhibitory potency. mdpi.com In some cases, the inhibition can be highly selective for specific CA isoforms, such as the tumor-associated hCA IX and XII. researchgate.net Similarly, amino acid ureido derivatives have been developed as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a zinc metalloenzyme involved in tumor invasion and angiogenesis. acs.org The most active of these compounds demonstrated significantly better inhibitory activity than the known inhibitor Bestatin, highlighting the potential of the ureido scaffold in designing potent enzyme inhibitors. acs.org

Beyond competitive inhibition, ureido compounds can also act as allosteric modulators of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site (where the endogenous ligand binds), causing a conformational change that alters the receptor's affinity for its natural ligand. researchgate.net This has been observed with certain ureido derivatives targeting G-protein coupled receptors (GPCRs) like the formyl peptide receptors (FPRs) and adenosine (B11128) receptors. rsc.orgnih.gov For example, novel ureidopropanamide derivatives have been identified as agonists for FPR2, a receptor involved in inflammatory responses. researchgate.net These compounds were found to be metabolically stable and capable of reducing pro-inflammatory cytokine levels in microglial cells. researchgate.net In the case of adenosine receptors, specific mutations can be introduced to create a "neoceptor" that is selectively activated by a modified ureido-containing agonist, a concept with potential therapeutic applications. nih.gov

The table below summarizes selected examples of ureido-based compounds and their mechanisms of action on various enzymes and receptors.

| Compound Class | Target | Mechanism of Action | Key Findings |

| Ureido-substituted benzenesulfonamides | Carbonic Anhydrases (e.g., hCA I, II, IX, XII) | Competitive Inhibition | Potent and sometimes selective inhibition of specific isoforms. researchgate.netnih.gov |

| Amino acid ureido derivatives | Aminopeptidase N (APN/CD13) | Enzyme Inhibition | Some derivatives showed higher potency than the standard inhibitor Bestatin. acs.org |

| Ureidopropanamide derivatives | Formyl Peptide Receptor 2 (FPR2) | Receptor Agonism/Modulation | Demonstrated anti-inflammatory properties in vitro. researchgate.net |

| N6-substituted-3'-ureido adenosine derivatives | Engineered Adenosine A3 Receptor (Neoceptor) | Selective Receptor Agonism | Activation of a mutant receptor but not the wild-type, showcasing orthogonal control. nih.gov |

These studies underscore the versatility of the ureido functional group in designing molecules that can specifically interact with and modulate the activity of key biological targets. The ability to fine-tune these interactions through structural modifications makes ureido-based compounds a valuable class of molecules in medicinal chemistry and chemical biology.

Biosynthesis of Endogenous Ureido-Containing Biomolecules (e.g., L-Citrulline and its Analogues)

The ureido group is a key structural feature in several endogenous biomolecules, most notably the non-proteinogenic amino acid L-citrulline. The biosynthesis of L-citrulline is a critical component of the urea (B33335) cycle in mammals, the primary pathway for the excretion of excess nitrogen. nih.govplos.org

The primary pathway for L-citrulline synthesis occurs in the mitochondria of liver cells and the enterocytes of the small intestine. wikipedia.orgnsf.gov The process begins with the formation of carbamoyl (B1232498) phosphate (B84403) from ammonia (B1221849), bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase I. plos.org Subsequently, ornithine transcarbamoylase catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, yielding L-citrulline. nsf.gov This citrulline can then be transported out of the mitochondria and into the cytosol to continue the urea cycle, or in the case of intestinal synthesis, released into the bloodstream. nih.gov

A significant finding in the biosynthesis of ureido-containing compounds is the origin of the ureido carbonyl group. Studies on the biosynthesis of syringolin A, a ureido-containing proteasome inhibitor from Pseudomonas syringae, revealed that the carbonyl carbon of the ureido group is derived from bicarbonate (or carbon dioxide). mdpi.com This is hypothesized to occur via the carbamylation of an amino acid, a mechanism that may be conserved in the biosynthesis of other ureido-containing natural products. mdpi.comrsc.org Similar mechanisms involving bicarbonate have been proposed for the formation of the ureido bond in anabaenopeptins, a class of cyclic peptides produced by cyanobacteria.

The biosynthesis of other complex ureido-containing natural products, such as the bulbiferamides from marine bacteria, is often mediated by non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes activate and link amino acids in an assembly-line fashion. The formation of the ureido bond in these pathways is catalyzed by specialized condensation (C) domains within the NRPS machinery.

The table below outlines the key steps and enzymes involved in the biosynthesis of L-citrulline.

| Step | Substrates | Enzyme | Product | Cellular Location |

| 1 | Ammonia, Bicarbonate, 2 ATP | Carbamoyl Phosphate Synthetase I | Carbamoyl Phosphate | Mitochondria (Liver, Intestine) |

| 2 | Carbamoyl Phosphate, Ornithine | Ornithine Transcarbamoylase | L-Citrulline | Mitochondria (Liver, Intestine) |

The elucidation of these biosynthetic pathways not only provides fundamental knowledge about cellular metabolism but also opens avenues for the bioengineering of novel ureido-containing compounds with potential therapeutic applications.

Functional Roles in Cellular Metabolism and Biological Signaling

Contribution to the Pool of Amino Acid Derivatives and Their Metabolic Fate

Ureido pentanoic acid analogues, and more broadly ureido-containing amino acids, are integral components of the dynamic amino acid pool within an organism. This pool is a collection of free amino acids derived from dietary protein digestion, the breakdown of endogenous proteins (protein turnover), and de novo synthesis. These amino acids are in a constant state of flux, being utilized for the synthesis of new proteins, hormones, neurotransmitters, and other nitrogenous compounds, or being catabolized for energy.

When the intake of amino acids exceeds the body's immediate needs for synthesis, the excess amino acids are not stored but are catabolized. A key step in this process is the removal of the amino group, typically through transamination and subsequent oxidative deamination, which releases ammonia. As ammonia is toxic, it is rapidly converted to the non-toxic compound urea in the liver via the urea cycle for excretion. plos.org

Ureido compounds, particularly L-citrulline, are central intermediates in the urea cycle. nih.govnsf.gov After its synthesis in the mitochondria, citrulline is transported to the cytosol where it condenses with aspartate to form argininosuccinate (B1211890). This reaction is catalyzed by argininosuccinate synthetase. Subsequent reactions lead to the formation of arginine, which is then cleaved by arginase to produce urea and regenerate ornithine, completing the cycle. plos.org Therefore, ureido-containing intermediates are crucial for the detoxification of ammonia and the maintenance of nitrogen balance.

The carbon skeletons of the deaminated amino acids have their own metabolic fates. They can be converted into major metabolic intermediates such as pyruvate, acetyl-CoA, or intermediates of the tricarboxylic acid (TCA) cycle. These can then be oxidized for energy or used as precursors for gluconeogenesis (the synthesis of glucose) or ketogenesis. Thus, the metabolic pathways involving ureido amino acid derivatives are tightly linked to both nitrogen metabolism and central carbon metabolism.

The table below summarizes the contribution and fate of amino acid derivatives, including ureido compounds.

| Process | Description | Key Intermediates/Products |

| Protein Turnover | Continuous breakdown and resynthesis of body proteins, contributing to the free amino acid pool. | Free amino acids |

| Amino Acid Catabolism | Breakdown of excess amino acids. Involves removal of the amino group (transamination/deamination) and metabolism of the carbon skeleton. | Ammonia, α-keto acids |

| Urea Cycle | Detoxification of ammonia in the liver by converting it to urea for excretion. plos.org | Carbamoyl phosphate, L-Citrulline , Argininosuccinate, Arginine, Urea |

| Carbon Skeleton Metabolism | The carbon backbones of amino acids are converted into intermediates for energy production or biosynthesis. | Pyruvate, Acetyl-CoA, TCA cycle intermediates, Glucose |

Potential as Probes for Interrogating Metabolic Pathways

Ureido pentanoic acid analogues and related compounds hold significant potential as chemical probes for the investigation of metabolic pathways. Chemical probes are small molecules designed to study the function of proteins and their roles in biological processes. wikipedia.orgnih.gov A particularly powerful approach is activity-based protein profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes. rsc.org

The general structure of an ABPP probe consists of a reactive group (or "warhead") that forms a covalent bond with an active site residue, a linker, and a reporter tag (such as a fluorophore or biotin) for detection and identification. nih.gov Ureido-containing molecules can be designed as such probes. The ureido group itself, or a modified version of it, could serve as a recognition element for specific enzymes, while a reactive moiety could be incorporated elsewhere in the molecule to enable covalent labeling.

For instance, amino acid analogues are frequently used as the basis for chemical probes to study protein synthesis and metabolism. mdpi.com Bioorthogonal noncanonical amino acid tagging (BONCAT) employs amino acid analogues like azidohomoalanine (AHA) to label newly synthesized proteins. mdpi.com Similarly, ureido pentanoic acid analogues could potentially be developed to target enzymes involved in amino acid or nitrogen metabolism. By incorporating a reporter tag, these probes could be used to:

Identify and quantify the activity of specific enzymes in complex biological samples.

Profile changes in enzyme activity in response to different physiological or pathological conditions.

Discover novel enzymes or uncharacterized metabolic pathways. nih.gov

Screen for and characterize enzyme inhibitors , aiding in drug discovery efforts. wikipedia.org

While the direct use of this compound as a metabolic probe is not extensively documented, the principles of chemical probe design suggest its potential. For example, urea-based inhibitors have been developed and radiolabeled to serve as imaging probes for prostate-specific membrane antigen (PSMA), demonstrating the utility of the urea scaffold in creating targeted probes. nih.gov By modifying the structure of ureido pentanoic acid analogues to include reactive groups and reporter tags, it is feasible to create a new class of chemical tools for exploring the intricacies of cellular metabolism.

The table below illustrates the conceptual design of an activity-based probe based on a ureido pentanoic acid analogue.

| Probe Component | Function | Potential Moiety |

| Recognition Element | Binds to the target enzyme's active site. | Ureido pentanoic acid scaffold |

| Reactive Group (Warhead) | Forms a covalent bond with a nucleophilic residue in the active site. | Electrophile (e.g., fluorophosphonate, epoxide) |

| Reporter Tag | Enables detection and/or isolation of the labeled protein. | Fluorophore (e.g., rhodamine), Biotin (B1667282), or a clickable handle (e.g., alkyne, azide) |

The development of such probes would provide powerful tools for functional proteomics and the detailed interrogation of metabolic networks. wikipedia.orgnih.gov

Computational and Theoretical Studies of 3 Methyl 2 Ureido Pentanoic Acid

Quantum Chemical Calculations

Theoretical Studies of Reaction Mechanisms in Ureido Compound Synthesis

The formation of the ureido functional group is a cornerstone of synthesizing a vast array of biologically active molecules. Theoretical and mechanistic studies have elucidated several pathways for this transformation, each with distinct characteristics.

A predominant method involves the reaction of an amine with a source of isocyanic acid. When urea (B33335) is used as the reagent, particularly in aqueous media at temperatures below 100°C, the reaction is believed to proceed through the in situ generation of a reactive isocyanate intermediate. mdpi.comresearchgate.net The decomposition of urea into isocyanic acid or a carbamate (B1207046) intermediate is often the rate-limiting step, which explains the need for excess urea to achieve practical reaction rates. mdpi.comresearchgate.net This method is considered a greener alternative to using toxic isocyanate reagents directly. mdpi.com

Another well-established pathway is the cyanate (B1221674) method, where amines react with cyanate salts (like KOCN). researchgate.netbeilstein-journals.org The reaction kinetics are typically first-order with respect to each reactant. researchgate.net However, theoretical considerations must account for the competitive hydrolysis of cyanate ions, which can affect yields. researchgate.net

Mechanochemical synthesis, using techniques like ball milling, has emerged as a solvent-free, efficient alternative for preparing ureido compounds. beilstein-journals.org This solid-state approach can lead to quantitative yields without generating significant byproducts and has been successfully applied to synthesize ureido derivatives from amino acid esters and KOCN. beilstein-journals.org More advanced theoretical and practical studies have led to the development of tunable cascade reactions, allowing for the divergent synthesis of complex, functionalized hydantoins from ureidomalonates, where the reaction pathway can be precisely controlled. acs.org

| Synthetic Method | Key Theoretical Aspects | Typical Reactants | Advantages/Disadvantages |

| Amine-Urea Transamidation | Rate-limiting step is the in situ formation of an isocyanic acid intermediate from urea decomposition. mdpi.comresearchgate.net | Primary/Secondary Amines, Amino Acids, Urea | Advantage: Avoids toxic isocyanate reagents; biocompatible. mdpi.comDisadvantage: Requires excess urea and subsequent separation. researchgate.net |

| Cyanate Method | First-order reaction kinetics; competitive hydrolysis of cyanate ions is a key consideration. researchgate.net | Amines, Potassium Cyanate (KOCN) | Advantage: High reactivity. mdpi.comDisadvantage: KOCN is a toxic reagent. mdpi.com |

| Mechanochemical Synthesis | Solid-state reaction, often proceeding without bulk solvents. beilstein-journals.org | Amino Acid Esters, KOCN | Advantage: High yields, solvent-free, minimal byproducts. beilstein-journals.org |

| Cascade Reactions | Precise manipulation of reaction pathways through catalysis to achieve divergent synthesis. acs.org | Ureidomalonates, Alkenyl Azlactones | Advantage: Construction of complex, functionalized heterocyclic products with high selectivity. acs.org |

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For ureido-containing compounds, these studies are crucial for the rational design of new therapeutic agents. Computational methods are central to modern SAR, enabling the design and optimization of molecules with improved potency and desired properties.

Computational Approaches to the Design and Optimization of Ureido-Based Chemical Scaffolds

A chemical scaffold is the core structure of a molecule, and its design is a critical step in drug discovery. nih.gov Computational approaches have revolutionized this process, allowing for the systematic exploration of vast chemical spaces to identify novel and effective ureido-based scaffolds. scielo.org.mx

De novo design algorithms can build molecules from scratch based on defined project parameters like structural novelty, potency, and physicochemical properties. chemrxiv.org For instance, the AutoDesigner - Core Design algorithm was used to systematically explore billions of molecules to design novel Wee1 kinase inhibitors, demonstrating the power of these methods to generate new chemical series with preliminary SAR data already established through in silico predictions. chemrxiv.org

Scaffold hopping is another powerful technique used to design novel scaffolds that mimic the biological activity of a known compound but possess a different core structure. chemrxiv.org This is often done to improve properties or escape existing patent claims. Modern computational methods, such as the RuSH (Reinforcement Learning for Unconstrained Scaffold Hopping) approach, use generative reinforcement learning to design full molecules with high 3D and pharmacophore similarity to a reference compound while ensuring low scaffold similarity. chemrxiv.org This unconstrained generation allows for greater exploration of chemical space and scaffold diversity. chemrxiv.org

| Computational Approach | Description | Key Objective | Example Application |

| De Novo Design | Algorithms systematically build, evaluate, and optimize vast numbers of virtual molecules based on predefined parameters (potency, novelty, etc.). chemrxiv.org | To generate entirely new chemical scaffolds and explore preliminary SAR in silico. chemrxiv.org | Designing novel Wee1 inhibitors by exploring over 23 billion molecules to identify new chemical series. chemrxiv.org |

| Scaffold Hopping | Designing molecules with novel core structures (scaffolds) that retain the biological activity and 3D properties of a known active compound. chemrxiv.org | To achieve scaffold diversity, improve properties (e.g., selectivity, ADMET), and find new intellectual property. chemrxiv.org | Using reinforcement learning (RuSH) to generate designs with high 3D similarity but low scaffold similarity to a reference molecule. chemrxiv.org |

| Molecular Hierarchies | Organization of compounds into structural classifications based on their scaffolds to analyze structure-activity trends on a large scale. nih.gov | To systematically classify compounds and associate scaffolds with specific biological activities. nih.gov | Analysis of large compound databases to identify privileged scaffolds for certain biological targets. |

Prediction of Potential Biological Activities Based on Structural Features

Computational models can predict the biological activity of ureido compounds by analyzing their structural and electronic features. The ureido group itself is a critical structural feature, often acting as a hydrogen bond donor and acceptor, which allows it to serve as a "hinge binder" in the ATP-binding site of protein kinases. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that builds mathematical models to correlate chemical structure with biological activity. mdpi.com For example, 3D-QSAR studies, using techniques like CoMFA and CoMSIA, have been applied to series of ureido-containing compounds to identify the key steric and electrostatic features that govern their inhibitory activity against targets like checkpoint kinase 1 (CHK1). tcmsp-e.com

Furthermore, quantum mechanics-based methods like Density Functional Theory (DFT) calculations are used to determine electronic parameters of molecules. These parameters can predict reactivity and potential biological activity. researchgate.net Docking studies, which place a molecule into the binding site of a protein target, are used to predict binding affinity and orientation, offering strong predictions of potential anti-inflammatory activity by assessing binding to COX-1 and COX-2 enzymes. researchgate.net The presence of specific functional groups, such as the ureido moiety, is known to be important for the inhibitory action of certain enzyme inhibitors. ontosight.ai

| Predictive Method | Analyzed Features | Predicted Outcome | Example Target Class |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. tcmsp-e.com | Quantitative prediction of biological activity (e.g., pIC50). tcmsp-e.com | Protein Kinases (e.g., CHK1) tcmsp-e.com |

| Molecular Docking | Shape complementarity, hydrogen bonds, hydrophobic interactions, and electrostatic forces between ligand and protein. researchgate.net | Binding affinity (e.g., MolDock Score) and binding mode. researchgate.net | Cyclooxygenase (COX) Enzymes researchgate.net |

| DFT Calculations | Electronic parameters such as HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.net | Prediction of chemical reactivity and correlation with biological activity. researchgate.net | Anti-inflammatory agents researchgate.net |

| Pharmacophore Modeling | Spatial arrangement of key features (H-bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. mdpi.com | Identification of molecules matching the essential features for biological recognition. | Ion Channels (e.g., TRPV1, TRPV4) mdpi.commdpi.com |

Virtual Screening and Ligand-Based Design for Novel Ureido Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of active molecules has been identified. researchgate.net A common LBVS method is pharmacophore modeling, where the essential 3D arrangement of functional groups responsible for a molecule's biological activity is defined. nih.gov This pharmacophore model is then used as a 3D query to search databases for other molecules that fit the model. mdpi.com This approach has been successfully used to identify novel pyrrolizines bearing urea moieties with cytotoxic activity and to find new antagonists for the TRPV4 ion channel. mdpi.comnih.gov

Structure-based virtual screening (SBVS) requires the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM). acs.org In this approach, compounds from a virtual library are computationally "docked" into the binding site of the target protein. nih.gov A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for experimental testing. acs.org The ultimate goal of any virtual screening campaign is to identify novel hit compounds that can serve as starting points for lead optimization. scielo.org.mx

| Screening Method | Requirement | Process | Outcome |

| Ligand-Based Virtual Screening (LBVS) | A set of known active ligands. researchgate.net | A pharmacophore model is built from active ligands and used to search libraries for molecules with similar features. mdpi.comnih.gov | Identification of novel compounds with predicted activity based on similarity to known actives. nih.gov |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target. acs.org | Large libraries of compounds are docked into the target's binding site and scored for binding affinity. nih.govacs.org | Identification of novel compounds predicted to bind to the target with high affinity. acs.org |

Future Directions and Emerging Research Areas for Ureido Pentanoic Acid Research

Development of Novel Asymmetric Synthetic Methodologies for Specific Stereoisomers

The biological activity of chiral molecules is often stereospecific, making the synthesis of enantiomerically pure compounds a critical goal in medicinal chemistry. Future research will increasingly focus on developing novel asymmetric synthetic methodologies to produce specific stereoisomers of 3-methyl-2-ureido-pentanoic acid and related derivatives.

Recent work has demonstrated the feasibility of synthesizing all four stereoisomers of α-methyl-β-phenylserines using a stereodivergent route starting from chiral α-methylserinals. unirioja.es This approach, involving highly diastereoselective Grignard additions, provides a template for developing similar strategies for ureido pentanoic acids. unirioja.es The use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases has also emerged as a powerful method for the asymmetric synthesis of diverse amino acids and could be adapted for ureido pentanoic acid derivatives. nih.gov

Furthermore, the development of chiral auxiliaries, such as homochiral C2 symmetric 1,3-diacylimidazolidin-2-ones, has shown great promise in achieving high diastereoselectivity in alkylation and aldol (B89426) reactions. researchgate.net These auxiliaries can be instrumental in creating the desired stereocenters in complex molecules like this compound.

Table 1: Asymmetric Synthesis Strategies

| Methodology | Key Features | Potential Application for Ureido Pentanoic Acids |

| Stereodivergent Synthesis | Utilizes chiral starting materials to produce all possible stereoisomers. | Systematic evaluation of the biological activity of each stereoisomer of this compound. |

| Chiral Ni(II) Complexes | Employs metal complexes to control stereochemistry during bond formation. | Enantioselective synthesis of various ureido pentanoic acid analogs with high purity. |

| Chiral Auxiliaries | Temporarily incorporates a chiral group to direct the stereochemical outcome of a reaction. | Introduction of specific stereocenters at desired positions in the pentanoic acid backbone. |

Advancements in High-Throughput Analytical Techniques for Complex Biological Matrices

To fully understand the in vivo behavior of ureido pentanoic acids, sensitive and robust analytical methods are required for their detection and quantification in complex biological samples such as plasma, urine, and tissues. researchgate.net Future research will focus on advancing high-throughput analytical techniques to meet this need.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov The development of a validated HPLC method for bromophenolic compounds in red algae, including a ureido pentanoic acid derivative, highlights the potential of this technique. nih.gov This method demonstrated good selectivity, linearity, precision, and accuracy, providing a blueprint for similar assays for this compound. nih.gov

Moreover, the development of chemoselective probes and magnetic bead-based separation can enhance the sensitivity and specificity of analysis, allowing for the quantification of low-abundance metabolites in complex matrices. rsc.orgrsc.org This approach, which has been successfully applied to short-chain fatty acids, could be adapted for ureido pentanoic acids, enabling more precise pharmacokinetic and metabolic studies. rsc.orgrsc.org

Deeper Elucidation of Enzymatic Mechanisms and Protein Interactions

Understanding how ureido pentanoic acids interact with biological systems at a molecular level is crucial for elucidating their mechanism of action. Future research will aim to provide a more profound understanding of the enzymatic mechanisms and protein-protein interactions (PPIs) involving these compounds. nih.govmdpi.com

The ureido group is a key functional moiety present in biotin (B1667282), a cofactor essential for carbon dioxide metabolism. nih.gov The ureido ring of biotin acts as the CO2 carrier, and the enzymes involved in this process are targets for various therapeutic agents. nih.gov Studying the interactions of this compound with biotin-dependent enzymes could reveal novel biological activities.

Furthermore, the study of protein-protein interactions is fundamental to understanding cellular function. mdpi.com Techniques like affinity purification-mass spectrometry and yeast two-hybrid screens can identify proteins that bind to ureido pentanoic acids. Elucidating these interactions can reveal the signaling pathways and cellular processes modulated by these compounds, providing insights into their potential therapeutic applications. nih.gov

Application of Integrated Multi-Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic view of the biological effects of ureido pentanoic acids, future research will increasingly employ integrated multi-omics approaches. creative-proteomics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how these compounds influence cellular metabolism and physiology.

Metabolomics platforms, utilizing techniques like GC-MS and LC-MS, can provide a detailed snapshot of the metabolic changes induced by this compound. nih.gov Integrating this data with transcriptomic analysis can reveal how these metabolic shifts are regulated at the gene expression level. nih.gov Such multi-omics studies have been successfully used to understand the therapeutic effects of fermented traditional medicines and to investigate the production of neuroactive metabolites by gut bacteria. researchgate.netbiorxiv.org

Exploration of Ureido Pentanoic Acid as a Versatile Chemical Synthon for Diverse Molecular Architectures

Beyond its own biological activities, this compound and related structures can serve as versatile building blocks, or synthons, for the construction of more complex and diverse molecular architectures. rsc.org The ureido group is a valuable functional handle for creating supramolecular assemblies and modifying peptides. ru.nlresearchgate.net

The ureido-pyrimidinone (UPy) motif, for instance, is known for its ability to form strong, self-complementary quadruple hydrogen bonds, leading to the formation of supramolecular polymers. researchgate.netrsc.org By incorporating the ureido pentanoic acid structure into larger molecules, researchers can create novel materials with unique properties.

Furthermore, ureido-substituted compounds are of significant interest in drug discovery, with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The synthesis of novel leucine (B10760876) ureido derivatives has yielded potent multi-target anticancer agents. nih.gov Exploring the use of this compound as a synthon in combinatorial chemistry and drug discovery programs could lead to the identification of new therapeutic leads with enhanced efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.